Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
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Overview
Description
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is a naturally occurring flavonoid glycoside. It is derived from myricetin, a flavonoid commonly found in various plants. This compound is known for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside typically involves the methylation of myricetin followed by glycosylation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glycosylation step involves the reaction of the methylated myricetin with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate .
Industrial Production Methods
Industrial production of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside may involve the extraction of myricetin from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate myricetin from plant materials. The subsequent methylation and glycosylation steps are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid glycosides.
Scientific Research Applications
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Explored for its potential therapeutic effects in cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK
Comparison with Similar Compounds
Similar Compounds
Myricetin: The parent compound with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with comparable biological activities.
Kaempferol: A flavonoid with similar structure and therapeutic potential
Uniqueness
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may enhance its bioavailability and stability compared to its parent compound, myricetin .
Properties
Molecular Formula |
C24H26O13 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
5-hydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C24H26O13/c1-32-10-6-11(26)16-12(7-10)35-22(23(34-3)19(16)29)9-4-13(33-2)17(27)14(5-9)36-24-21(31)20(30)18(28)15(8-25)37-24/h4-7,15,18,20-21,24-28,30-31H,8H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 |
InChI Key |
GGJSXKJJWMXCEM-OZJWLQQPSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O |
Origin of Product |
United States |
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